molecular formula C18H14N6O2 B11006350 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11006350
M. Wt: 346.3 g/mol
InChI Key: JVNKFRLPJLXEPL-UHFFFAOYSA-N
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Description

“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazolinyl-pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:

    Quinazolinyl intermediate synthesis: Starting from anthranilic acid derivatives, cyclization reactions are employed.

    Pyrazole intermediate synthesis: Hydrazine derivatives react with β-diketones or β-ketoesters.

    Coupling reaction: The final coupling of the quinazolinyl and pyrazole intermediates is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazolinyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other quinazolinyl-pyrazole derivatives, such as:

Uniqueness

The uniqueness of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N6O2/c1-24-10-20-14-5-4-12(7-13(14)18(24)26)21-17(25)16-8-15(22-23-16)11-3-2-6-19-9-11/h2-10H,1H3,(H,21,25)(H,22,23)

InChI Key

JVNKFRLPJLXEPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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